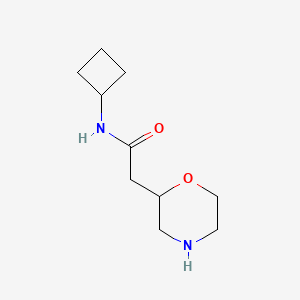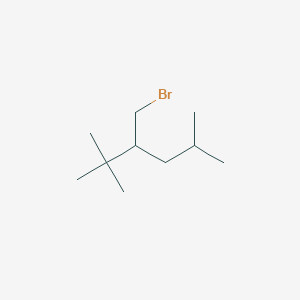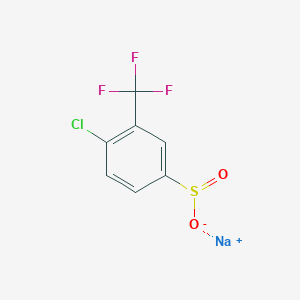
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate is a chemical compound that features a trifluoromethyl group, a chlorine atom, and a sulfonate group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to the laboratory synthesis, with adjustments for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups attached to the benzene ring.
Substitution: The chlorine atom and the trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism by which Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability. The sulfonate group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-4-(trifluoromethyl)-: This compound shares the trifluoromethyl and chlorine groups but lacks the sulfonate group.
Sodium trifluoroacetate: Another compound with a trifluoromethyl group, used in similar applications.
Uniqueness
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C7H3ClF3NaO2S |
|---|---|
Poids moléculaire |
266.60 g/mol |
Nom IUPAC |
sodium;4-chloro-3-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4ClF3O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |
Clé InChI |
YFMVYYINXHEKOG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





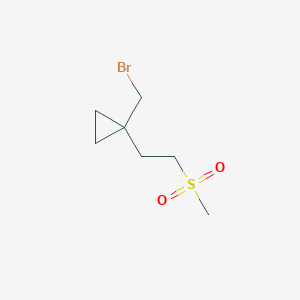

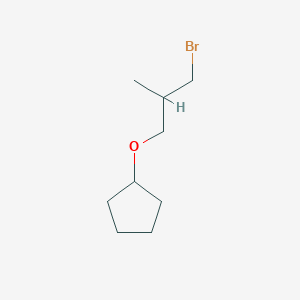
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13182240.png)


![1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one](/img/structure/B13182262.png)
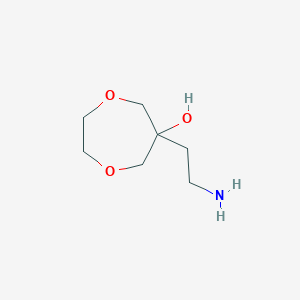
![N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13182268.png)
